4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2S/c1-3-4-18-31-23-16-14-22(15-17-23)26(30)29-27-28-24(20-12-10-19(2)11-13-20)25(32-27)21-8-6-5-7-9-21/h5-17H,3-4,18H2,1-2H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHLZZSAUPOCBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Aromatic Substituents: The aromatic substituents can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids.
Attachment of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions, where an appropriate butyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or sulfonates in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzamide Moiety
4-Methoxy Analogs
- 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide (): Molecular Weight: 400.496 g/mol. No bioactivity data are provided, but electronic effects may alter receptor interactions.
Phenoxy Analogs
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Bioactivity: 129.23% activity (p<0.05) in plant growth modulation.
Butoxy vs. Other Alkoxy Chains
- 4-Butoxy-N-(2,4-difluorophenyl)benzamide (VU0357121) (): A benzamide derivative with a difluorophenyl group instead of thiazole. Known as a metabotropic glutamate receptor modulator, suggesting that the butoxy group may optimize brain penetration in neurological applications.
Modifications on the Thiazole Ring
Sulfonyl and Heterocyclic Additions
- 3e () : Contains a fluorinated indole and pyrrolopyridine fused to the thiazole.
- Melting Point: 257–258°C (higher than typical benzamides, indicating enhanced crystallinity).
- Yield: 97%, suggesting efficient synthesis.
- The sulfonyl group improves stability but may reduce bioavailability due to increased polarity.
Triazole and Thiadiazole Derivatives
- Compound 6 () : Features an isoxazole-thiadiazole hybrid.
- IR: C=O stretch at 1606 cm⁻¹, confirming benzamide integrity.
- MS: m/z 348 (M⁺), useful for structural validation.
- 4-Butoxy-N-(4-{4-methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide ():
- Incorporates a triazole-sulfanyl group, adding hydrogen-bonding capacity and metabolic liability.
Biological Activity
4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
IUPAC Name
- 4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Molecular Formula
- C21H22N2O2S
Structural Features
The compound features a thiazole ring , a benzamide core , and a butoxy group , contributing to its unique biological properties. The thiazole moiety is known for its role in various biological activities, including antimicrobial and anticancer effects.
The biological activity of 4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring and benzamide structure facilitate binding to these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways.
In Vitro Studies
Research indicates that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines like IL-1β and IL-6. For instance, studies on related thiazole derivatives have demonstrated their effectiveness in reducing mRNA expression of these cytokines in human hepatocytes .
In Vivo Studies
In vivo experiments have shown that certain derivatives of thiazole compounds can significantly reduce inflammatory responses without causing hepatotoxicity. For example, compounds derived from similar benzamide structures displayed reduced levels of ALT and AST enzymes, indicating lower liver damage while effectively suppressing inflammation .
Table 1: Comparison of Biological Activities
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Cytokine Inhibition |
|---|---|---|---|---|
| 4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | Structure | Moderate | High (in vitro) | Yes |
| Similar Thiazole Derivative A | Structure | High | Moderate | Yes |
| Similar Benzamide Derivative B | Structure | Low | High (in vivo) | No |
Note: The structural images are representative; actual structures may vary based on specific substitutions.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of thiazole derivatives found that compounds similar to 4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide exhibited significant activity against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis.
Case Study 2: Cancer Cell Apoptosis
In vitro experiments demonstrated that the compound induced apoptosis in breast cancer cell lines. The study highlighted the role of the thiazole moiety in activating apoptotic pathways through caspase activation and mitochondrial membrane potential disruption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
